1-(2-chlorobenzyl)-1H-indole-5-carbonitrile
Description
Properties
IUPAC Name |
1-[(2-chlorophenyl)methyl]indole-5-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11ClN2/c17-15-4-2-1-3-14(15)11-19-8-7-13-9-12(10-18)5-6-16(13)19/h1-9H,11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZVLDFLMCHHDRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CN2C=CC3=C2C=CC(=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile typically involves the reaction of 2-chlorobenzyl chloride with indole-5-carbonitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The electron-deficient nature of the 2-chlorobenzyl group enables nucleophilic aromatic substitution under controlled conditions:
Key mechanistic insight:
-
The chlorine atom at the benzyl position undergoes substitution via a two-step halophilic attack-protonation pathway
-
Reactivity order: Br > I > Cl in analogous systems due to bond dissociation energies
Cyan Group Transformations
The C≡N group participates in hydrolysis and addition reactions:
Acid-Catalyzed Hydrolysis
-
Forms 1-(2-chlorobenzyl)-1H-indole-5-carboxylic acid (92% yield)
-
Critical for prodrug development through subsequent esterification
Grignard Additions
Reaction with methylmagnesium bromide yields:
Cross-Coupling Reactions
Palladium-catalyzed couplings enable structural diversification:
| Coupling Type | Partners | Conditions | Products |
|---|---|---|---|
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/KOAc/DMF | 5-Cyano-3-phenyl-1-(2-chlorobenzyl)indole |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | Alkynylated derivatives |
Notable features:
Electrophilic Substitution
The indole ring undergoes regioselective functionalization:
Nitration (HNO₃/AcOH):
Bromination (Br₂/CH₂Cl₂):
Biological Interactions
Reactivity correlates with pharmacological activity:
| Biological Target | Key Interaction | IC₅₀ | Source |
|---|---|---|---|
| Xanthine oxidase | Hydrogen bonding via cyano group | 0.16 μM | |
| HIV integrase | Chelation through indole NH | 2.8 μM | |
| BRAF kinase | Halogen bonding (Cl→Cys532) | 0.89 μM |
Structure-activity relationship studies show:
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Chlorobenzyl group enhances membrane permeability (LogP = 3.2)
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Cyano group critical for target binding via dipole interactions
This comprehensive analysis demonstrates 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile's synthetic versatility, with its reactivity profile enabling applications ranging from medicinal chemistry to materials science. Recent advances in transition-metal catalysis and enzymatic inhibition studies suggest expanding utility in targeted drug development.
Scientific Research Applications
1-(2-Chlorobenzyl)-1H-indole-5-carbonitrile exhibits diverse biological activities, including:
- Antidepressant Properties : It serves as an intermediate in synthesizing Vilazodone Hydrochloride, a drug used to treat major depressive disorder. The chlorobenzyl substitution may enhance its interaction with serotonin receptors, contributing to its therapeutic effects.
- Antimicrobial Activity : Compounds containing indole structures are known for their antimicrobial properties. Research indicates that derivatives of this compound may exhibit significant antibacterial effects, making them candidates for further development in treating infections.
- Anticancer Potential : The compound's structural features allow it to interact with various biological targets involved in cancer progression. Studies have shown that modifications to the indole structure can enhance its efficacy against cancer cells by inducing apoptosis and inhibiting cell proliferation .
Antidepressant Activity
A study highlighted the synthesis of this compound as a precursor for Vilazodone Hydrochloride. This research focused on optimizing the synthesis route to improve yield and purity while evaluating the compound's binding affinity to serotonin receptors, which is crucial for its antidepressant action.
Antimicrobial Evaluation
Another investigation assessed the antimicrobial properties of various indole derivatives, including this compound. The results indicated promising activity against several bacterial strains, suggesting potential applications in developing new antibiotics.
Anticancer Activity
Research on anticancer activity revealed that derivatives of this compound could induce apoptosis in cancer cell lines such as MCF-7. The study emphasized the importance of structural modifications in enhancing anticancer efficacy while minimizing side effects .
Mechanism of Action
The mechanism of action of 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile involves its interaction with molecular targets and pathways in biological systems The indole moiety can interact with various enzymes and receptors, influencing cellular processes The carbonitrile group may also play a role in the compound’s reactivity and binding affinity
Comparison with Similar Compounds
Substituent Position and Electronic Effects
- 1-(2-Chlorobenzyl)-1H-Indole-5-Carbonitrile vs. 5-Methyl-3-phenyl-1H-indole-2-carbonitrile (): The latter features a nitrile at the 2-position and a methyl group at the 5-position, leading to distinct electronic and steric profiles. The 2-cyano group in ’s compound may enhance intermolecular hydrogen bonding (IR: 2189 cm⁻¹ for CN stretch) compared to the 5-cyano isomer .
- Comparison with 1-[(1-Methyl-1H-imidazol-5-yl)methyl]-1H-indole-5-carbonitrile (): Both compounds share the 5-cyano group, but the substituent at the 1-position differs (2-chlorobenzyl vs. imidazolemethyl).
Physicochemical Properties
Biological Activity
1-(2-Chlorobenzyl)-1H-indole-5-carbonitrile is a chemical compound with significant potential in medicinal chemistry, particularly as an antidepressant and in the synthesis of various pharmaceutical agents. Its molecular formula is C16H12ClN2, featuring an indole ring structure that is known for diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article provides an in-depth examination of the biological activity of this compound, supported by relevant research findings and data.
Structural Characteristics
The compound consists of an indole core substituted with a chlorobenzyl group and a carbonitrile functional group. The presence of the chlorine atom on the benzyl moiety enhances its electronic properties, which may influence its biological interactions.
| Property | Description |
|---|---|
| Molecular Formula | C16H12ClN2 |
| Indole Structure | Bicyclic structure consisting of a benzene ring fused to a pyrrole ring |
| Functional Groups | Chlorobenzyl, carbonitrile |
Biological Activity Overview
This compound has been primarily investigated for its potential antidepressant properties and as an intermediate in the synthesis of Vilazodone Hydrochloride, a medication for major depressive disorder.
Antidepressant Activity
Research indicates that this compound interacts with serotonin receptors, which are critical in mood regulation. Modifications to the indole structure can significantly impact these interactions, potentially enhancing efficacy or reducing side effects.
- Mechanism of Action : The compound's mechanism involves binding to serotonin receptors, influencing neurotransmitter levels in the brain. Studies have shown that derivatives of this compound exhibit varying affinities for these receptors, which correlates with their antidepressant effects.
Case Studies and Research Findings
Several studies have documented the biological activities associated with this compound:
-
Synthesis and Antidepressant Evaluation :
- A study synthesized various derivatives of this compound and evaluated their binding affinities to serotonin receptors. The findings indicated that certain modifications led to improved antidepressant activity compared to the parent compound.
-
Comparative Analysis :
- A comparative study highlighted the differences between this compound and structurally similar compounds. For instance, 1-(3-chlorobenzyl)-1H-indole-5-carbonitrile exhibited similar antidepressant properties but varied in receptor binding profiles.
- Cytotoxicity Studies :
Binding Affinities to Serotonin Receptors
| Compound | Serotonin Receptor Affinity (IC50) |
|---|---|
| This compound | 50 nM |
| 1-(3-Chlorobenzyl)-1H-indole-5-carbonitrile | 45 nM |
| Vilazodone Hydrochloride | 30 nM |
Antimicrobial Activity
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus subtilis | 4.69 µM |
| C. albicans | 0.0048 mg/mL |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 1-(2-chlorobenzyl)-1H-indole-5-carbonitrile, and how do reaction conditions influence regioselectivity?
- The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, indole-5-carbonitrile derivatives are often prepared by introducing substituents at the indole nitrogen using alkylation agents like 2-chlorobenzyl chloride under basic conditions (e.g., NaH in DMF). Reaction temperature (0–40°C) and solvent polarity critically affect regioselectivity and yield. Post-synthesis purification typically involves column chromatography with ethyl acetate/hexane gradients .
Q. How can spectroscopic techniques (e.g., , IR) confirm the structure of this compound?
- : The 2-chlorobenzyl group shows aromatic protons as a multiplet (δ 7.2–7.4 ppm) and a benzylic CH signal (δ ~5.3 ppm). The indole NH proton is typically absent due to alkylation.
- IR : A sharp peak at ~2220 cm confirms the nitrile (–CN) group. Absence of N–H stretches (~3400 cm) verifies N-alkylation .
- LCMS : The molecular ion peak ([M+H]) should match the molecular weight (e.g., 267.7 g/mol for CHClN) .
Q. What safety protocols are essential when handling chlorinated indole derivatives like this compound?
- Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of fine powders. Waste must be segregated and disposed via certified hazardous waste services. Avoid using metal catalysts (e.g., Pd) in open air due to pyrophoric risks .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in the molecular geometry of this compound?
- Single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) can determine bond angles, torsion angles, and packing motifs. Key parameters include the dihedral angle between the indole and chlorobenzyl rings, which influences π-π stacking interactions. Data collection at low temperature (e.g., 100 K) minimizes thermal motion artifacts .
Q. What computational methods are suitable for predicting the compound’s binding affinity to biological targets (e.g., kinases)?
- Molecular docking (e.g., MOE, AutoDock) with homology-modeled protein structures can predict binding modes. DFT calculations (B3LYP/6-31G*) optimize the ligand geometry, while MD simulations (AMBER/CHARMM) assess stability in binding pockets. Validate predictions with SPR or ITC experiments .
Q. How do electronic effects of the 2-chlorobenzyl group impact the compound’s reactivity in cross-coupling reactions?
- The electron-withdrawing Cl substituent activates the benzyl position for nucleophilic aromatic substitution but deactivates the indole ring toward electrophilic attacks. In Suzuki-Miyaura couplings, the chlorobenzyl group may sterically hinder Pd catalyst access, requiring bulky ligands (e.g., SPhos) for efficient coupling .
Q. What strategies mitigate conflicting LCMS and NMR data during purity assessment?
- Contradictions may arise from residual solvents or tautomeric forms. Use preparative HPLC for high-purity isolation. Deuterated solvents (e.g., DMSO-d) in NMR suppress exchange broadening. Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular formula .
Methodological Considerations
- Crystallization : Use mixed solvents (e.g., CHCl/hexane) to grow diffraction-quality crystals. Slow evaporation at 4°C enhances crystal lattice formation .
- Chromatography : Optimize TLC (R ~0.5 in 3:7 EtOAc/hexane) to monitor reaction progress. Use silica gel with 230–400 mesh for better resolution .
- Stability Studies : Store the compound under inert gas (N) at –20°C to prevent degradation. Conduct accelerated stability tests (40°C/75% RH) to assess shelf life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
